molecular formula C22H22FNO3 B11157324 4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B11157324
M. Wt: 367.4 g/mol
InChI Key: GFYIRXITSLJCHX-UHFFFAOYSA-N
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Description

4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound that belongs to the class of chromenooxazines This compound is characterized by its unique structure, which includes a chromeno[8,7-e][1,3]oxazine core, a butyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multiple steps, including the formation of the chromenooxazine core and the introduction of the butyl and fluorobenzyl groups. One common synthetic route involves the following steps:

    Formation of the Chromenooxazine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the chromenooxazine core.

    Introduction of the Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through nucleophilic substitution reactions using 4-fluorobenzyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.

    DNA Intercalation: Intercalating into DNA strands, affecting gene expression and replication.

Comparison with Similar Compounds

4-butyl-9-(4-fluorobenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can be compared with other similar compounds, such as:

    Chromeno[8,7-e][1,3]oxazin-2-one Derivatives: Compounds with different substituents on the chromenooxazine core.

    Fluorobenzyl Derivatives: Compounds with different functional groups attached to the fluorobenzyl moiety.

    Butyl Derivatives: Compounds with different functional groups attached to the butyl moiety.

Properties

Molecular Formula

C22H22FNO3

Molecular Weight

367.4 g/mol

IUPAC Name

4-butyl-9-[(4-fluorophenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C22H22FNO3/c1-2-3-4-16-11-21(25)27-22-18(16)9-10-20-19(22)13-24(14-26-20)12-15-5-7-17(23)8-6-15/h5-11H,2-4,12-14H2,1H3

InChI Key

GFYIRXITSLJCHX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC=C(C=C4)F

Origin of Product

United States

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